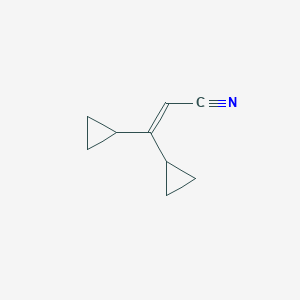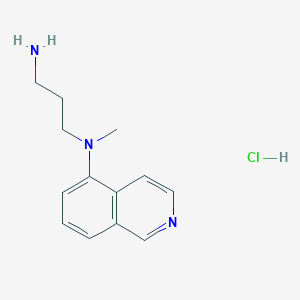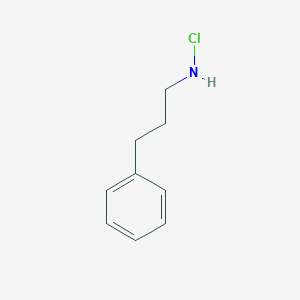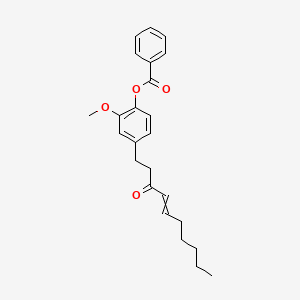![molecular formula C23H28N4O B12587812 N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-84-2](/img/structure/B12587812.png)
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety, a phenyl ring, and a methylamino pentyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Methylamino Pentyl Chain: The methylamino pentyl chain can be synthesized through a reductive amination reaction, where a pentylamine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Coupling of the Quinoline and Phenyl Moieties: The final step involves the coupling of the quinoline and phenyl moieties through a urea linkage. This can be achieved by reacting the quinoline derivative with the phenyl derivative in the presence of a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or quinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides, oxidized phenyl derivatives.
Reduction: Reduced quinoline derivatives, amine derivatives.
Substitution: Substituted phenyl or quinoline derivatives.
科学的研究の応用
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
作用機序
The mechanism of action of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The quinoline and phenyl moieties can interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Cellular Pathways: The compound may inhibit key cellular pathways, such as signal transduction or metabolic pathways, resulting in altered cellular functions.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
類似化合物との比較
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea can be compared with other similar compounds, such as:
N-({4-[5-(Amino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea: Similar structure but lacks the methyl group on the amino chain, which may affect its biological activity.
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-pyridin-3-ylurea: Contains a pyridine ring instead of a quinoline ring, which may alter its binding affinity and specificity.
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-2-ylurea: The position of the urea linkage on the quinoline ring is different, potentially affecting its chemical reactivity and biological properties.
特性
CAS番号 |
648420-84-2 |
|---|---|
分子式 |
C23H28N4O |
分子量 |
376.5 g/mol |
IUPAC名 |
1-[[4-[5-(methylamino)pentyl]phenyl]methyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C23H28N4O/c1-24-14-6-2-3-7-18-10-12-19(13-11-18)16-26-23(28)27-21-15-20-8-4-5-9-22(20)25-17-21/h4-5,8-13,15,17,24H,2-3,6-7,14,16H2,1H3,(H2,26,27,28) |
InChIキー |
HLNKVGBOWKTOBZ-UHFFFAOYSA-N |
正規SMILES |
CNCCCCCC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)



![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)

![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
